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Compound of Interest

Compound Name: Caspofungin-d4

Cat. No.: B568995 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure and synthesis of

Caspofungin-d4, a deuterated analog of the potent antifungal agent Caspofungin. This

document is intended for researchers, scientists, and professionals involved in drug

development and analysis who require a comprehensive understanding of this stable isotope-

labeled internal standard.

Chemical Structure of Caspofungin-d4
Caspofungin-d4 is a semi-synthetic lipopeptide and a member of the echinocandin class of

antifungal drugs.[1] It is a deuterated form of Caspofungin, specifically labeled with four

deuterium atoms on the ethylamino side chain. This isotopic labeling makes it an ideal internal

standard for the quantification of Caspofungin in biological matrices using mass spectrometry-

based assays.[2]

The formal name for Caspofungin-d4 diacetate is 1-[(4R,5S)-5-[(2-aminoethyl-1,1,2,2-

d4)amino]-N2-(10,12-dimethyl-1-oxotetradecyl)-4-hydroxy-L-ornithine]-5-[(3R)-3-hydroxy-L-

ornithine]-pneumocandin B0, diacetate.[2]

Below is a two-dimensional representation of the chemical structure of Caspofungin-d4.

Caspofungin-d4 Chemical Structure

Caption: Chemical structure of Caspofungin-d4.
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Physicochemical and Quantitative Data
The following table summarizes the key physicochemical properties of Caspofungin-d4
diacetate.

Property Value Reference

Molecular Formula
C52H84D4N10O15 •

2C2H4O2
[2]

Formula Weight 1217.5 g/mol [2]

Purity
≥99% deuterated forms (d1-

d4)
[2]

Appearance A solid [2]

Solubility
Slightly soluble in methanol

and water (with heating)
[2]

Storage -20°C [2]

Stability ≥ 4 years [2]

Synthesis Pathway of Caspofungin
Caspofungin is prepared via a semi-synthetic route starting from pneumocandin B0, a natural

product obtained from the fermentation of the fungus Glarea lozoyensis.[3] The synthesis of

Caspofungin from pneumocandin B0 is a three-step process that involves the stereoselective

formation of a phenylthioaminal, a chemoselective borane reduction of a primary amide, and a

stereoselective substitution with ethylenediamine.[3][4] The synthesis of the deuterated analog,

Caspofungin-d4, would follow a similar pathway, utilizing deuterated ethylenediamine in the

final step.

The overall synthesis pathway is depicted in the following diagram:
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Caption: Semi-synthesis of Caspofungin and Caspofungin-d4 from Pneumocandin B0.

Experimental Protocols
The following are generalized experimental protocols for the key steps in the synthesis of

Caspofungin from pneumocandin B0. The synthesis of Caspofungin-d4 would require the

substitution of ethylenediamine with its deuterated counterpart in the final step.

Step 1: Formation of the Phenylthioaminal Intermediate
This step involves the reaction of the hemiaminal moiety of pneumocandin B0 with thiophenol

under acidic conditions to stereoselectively form a phenylthioaminal intermediate.[3]

Protocol:

Dissolve pneumocandin B0 in a suitable organic solvent (e.g., tetrahydrofuran).

Add thiophenol to the solution.

Introduce an acid catalyst (e.g., a sulfonic acid resin) to the reaction mixture.

Stir the reaction at a controlled temperature until the reaction is complete, as monitored by a

suitable analytical technique (e.g., HPLC).

Upon completion, filter the reaction mixture to remove the catalyst.

Purify the resulting phenylthioaminal intermediate using chromatographic techniques.

Step 2: Chemoselective Reduction of the Primary Amide
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This step involves the selective reduction of the primary amide in the presence of other amide

functionalities within the molecule using a borane reagent.[3]

Protocol:

Dissolve the phenylthioaminal intermediate in an appropriate anhydrous solvent (e.g.,

tetrahydrofuran).

Cool the solution to a low temperature (e.g., -10 to 0 °C).[5]

Slowly add a borane reducing agent (e.g., borane-tetrahydrofuran complex) to the reaction

mixture.

Maintain the reaction at a low temperature and monitor its progress by HPLC.

Once the reaction is complete, quench the excess borane by the careful addition of a

suitable reagent (e.g., methanol).

Work up the reaction mixture to isolate the reduced amide intermediate.

Step 3: Synthesis of Caspofungin (or Caspofungin-d4)
The final step is the stereoselective substitution of the phenylthio group with ethylenediamine

(or ethylenediamine-d4 for the synthesis of Caspofungin-d4) to yield the final product.[3]

Protocol:

Dissolve the reduced amide intermediate in a suitable solvent.

Add an excess of ethylenediamine (or ethylenediamine-d4).

Heat the reaction mixture to facilitate the substitution reaction.

Monitor the formation of Caspofungin (or Caspofungin-d4) by HPLC.

Upon completion, cool the reaction mixture and purify the final product using preparative

chromatography.
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The final product can be isolated as its acetate salt by precipitation from a solution

containing acetic acid.

Mechanism of Action
Caspofungin, and by extension Caspofungin-d4, exerts its antifungal activity by inhibiting the

synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[6] This inhibition

is achieved through the non-competitive inhibition of the enzyme β-(1,3)-D-glucan synthase.[6]

Since mammalian cells lack a cell wall and this specific enzyme, Caspofungin exhibits selective

toxicity towards fungal cells.

The following diagram illustrates the mechanism of action of Caspofungin.
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Caption: Mechanism of action of Caspofungin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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